molecular formula C9H4Cl3NOS B13390486 1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone

1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone

Cat. No.: B13390486
M. Wt: 280.6 g/mol
InChI Key: SFVSFELEAUUFPH-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone is an organic compound characterized by the presence of a trichlorophenyl group attached to a thiocyanatoethanone moiety

Preparation Methods

The synthesis of 1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone typically involves the reaction of 2,4,5-trichlorophenyl derivatives with thiocyanate sources under specific conditions. One common method involves the reaction of 2,4,5-trichlorophenylacetic acid with thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H4Cl3NOS

Molecular Weight

280.6 g/mol

IUPAC Name

[2-oxo-2-(2,4,5-trichlorophenyl)ethyl] thiocyanate

InChI

InChI=1S/C9H4Cl3NOS/c10-6-2-8(12)7(11)1-5(6)9(14)3-15-4-13/h1-2H,3H2

InChI Key

SFVSFELEAUUFPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CSC#N

Origin of Product

United States

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